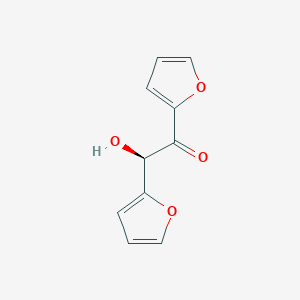![molecular formula C22H25NO6 B8253570 N-[(7S)-2,3,4,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B8253570.png)
N-[(7S)-2,3,4,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Colchicine can be synthesized through various synthetic routes. One common method involves the reaction of tropolone with methylamine, followed by a series of methylation and oxidation steps to form the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of colchicine involves the extraction of the compound from the Colchicum autumnale plant. The plant material is processed to isolate the active compound, which is then purified through crystallization and other separation techniques .
化学反応の分析
Types of Reactions
Colchicine undergoes several types of chemical reactions, including:
Oxidation: Colchicine can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the colchicine molecule.
Substitution: Substitution reactions can introduce new functional groups into the colchicine structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various colchicine derivatives with modified functional groups, which can have different biological activities and properties .
科学的研究の応用
Colchicine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cell division and microtubule dynamics.
Medicine: Used in the treatment of gout, familial Mediterranean fever, and other inflammatory conditions.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
作用機序
Colchicine exerts its effects by binding to tubulin, a protein that is a key component of microtubules. This binding inhibits microtubule polymerization, leading to the disruption of cell division and motility . The inhibition of microtubule function also affects various cellular processes, including inflammation and immune responses .
類似化合物との比較
Colchicine is unique among similar compounds due to its specific binding affinity for tubulin and its potent anti-inflammatory and anti-mitotic effects . Similar compounds include:
N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]-L-valinamide hydrochloride: A derivative with similar structural features but different biological activities.
N-[(7S,12aRa)-10-Hydroxy-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide (Colchiceine): Another derivative with distinct properties and applications.
Colchicine’s unique mechanism of action and broad range of applications make it a valuable compound in both scientific research and clinical practice.
特性
IUPAC Name |
N-[(7S)-2,3,4,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-12(24)23-17-8-6-14-15(11-20(27-3)22(29-5)21(14)28-4)13-7-9-19(26-2)18(25)10-16(13)17/h7,9-11,17H,6,8H2,1-5H3,(H,23,24)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTCGVALMPUCBB-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=C(C(=C(C=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=C(C(=C(C=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(2S)-2-ethylhexyl] 2-methylprop-2-enoate](/img/structure/B8253493.png)







![2-[(2S)-butan-2-yl]-1,3-thiazole](/img/structure/B8253580.png)





